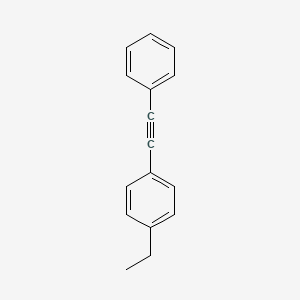

1-Ethyl-4-(phenylethynyl)benzene

描述

Contextualization of Arylethynyl Compounds in Contemporary Chemical Science

Arylethynyl compounds, which feature a carbon-carbon triple bond directly attached to an aromatic ring, are fundamental components in modern chemical science. These rigid, linear structures are integral to the design of novel organic materials with tailored electronic and photophysical properties. The development of small π-conjugated molecules, a category that includes arylethynyl derivatives, has garnered increasing attention for applications in solar cells, organic electronic devices, and chemosensors. nih.gov The presence of the alkyne linker facilitates electron delocalization across the aromatic systems, a key factor in their utility. This extended π-system is crucial for applications in materials science, particularly in the development of liquid crystals and fluorescent polymers. nih.gov For instance, 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) derivatives are noted for their use as important components in liquid crystals due to their high melting points and large optical anisotropy values. nih.gov

Historical Development and Significance of Phenylethynyl Benzene (B151609) Systems in Organic Synthesis

The synthesis of phenylethynyl benzene systems has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions. The most prominent of these is the Sonogashira coupling reaction, which has become a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl halides. wikipedia.orggold-chemistry.org This reaction was first reported in 1975 by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara. gold-chemistry.orglibretexts.org Their key innovation was the use of a copper(I) co-catalyst alongside a palladium catalyst, which enabled the reaction to proceed under much milder conditions, often at room temperature, than previously possible. wikipedia.orgrsc.org

Prior to 1975, similar couplings were reported independently by the groups of Cassar, as well as Dieck and Heck, which used only palladium catalysts but required harsh conditions like high temperatures. wikipedia.org The Sonogashira protocol's mild conditions expanded the reaction's applicability, making it an essential tool in the synthesis of complex molecules, natural products, and organic materials. wikipedia.orglibretexts.org The significance of this development is underscored by the fact that the Sonogashira reaction is one of the most common transformations in palladium-catalyzed C-C bond-forming reactions. rsc.org

Theoretical Frameworks Applied to Extended π-Conjugated Molecular Architectures

The electronic properties of extended π-conjugated molecules like 1-Ethyl-4-(phenylethynyl)benzene are understood through the lens of molecular orbital (MO) theory. fiveable.me In conjugated systems, which consist of alternating single and multiple bonds, the p-orbitals of adjacent sp²- or sp-hybridized atoms overlap, allowing π electrons to be delocalized across the entire system rather than being confined to a single bond or atom. wikipedia.orglumenlearning.com This delocalization is responsible for the characteristic stability and electronic behavior of these molecules. fiveable.me

A foundational theoretical framework for understanding these systems is Hückel Molecular Orbital (HMO) theory, developed by Erich Hückel in 1931. magadhmahilacollege.orgchemistrysteps.com This simplified quantum mechanical approach focuses specifically on the π electrons, treating them independently of the σ-bond framework. magadhmahilacollege.orgfiveable.me The HMO method combines the atomic p-orbitals to form a set of π molecular orbitals, each with a distinct energy level. magadhmahilacollege.orgfiveable.me For cyclic conjugated systems, Hückel's rule predicts that planar, cyclic molecules with (4n + 2) π electrons (where n is a non-negative integer) will be particularly stable and exhibit aromatic properties. wikipedia.orglibretexts.orgbyjus.comgeeksforgeeks.org

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called frontier orbitals, is crucial for predicting the reactivity and electronic properties of conjugated molecules. fiveable.me The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, corresponds to the energy of the lowest electronic excitation and influences the molecule's absorption and emission of light. fiveable.me Molecules with smaller HOMO-LUMO gaps are generally more reactive and absorb light at longer wavelengths. fiveable.me

Research Findings on this compound

Detailed characterization of this compound has been reported in the scientific literature, providing insight into its physical and spectroscopic properties.

Physical Properties

| Property | Value | Reference |

| Appearance | White powder | rsc.org |

| Melting Point | 30−33 °C | rsc.org |

Spectroscopic Data

Spectroscopic analysis provides a definitive structural fingerprint of the molecule. The ¹H NMR spectrum identifies the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton.

| Type | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃) δ 7.65–7.58 (m, 2H), 7.51 (d, J = 8.0 Hz, 2H), 7.37 (d, J = 6.8 Hz, 3H), 7.22 (d, J = 8.0 Hz, 2H), 2.72 (q, J = 7.6 Hz, 2H), 1.30 (t, J = 7.6 Hz, 3H) | rsc.org |

| ¹³C NMR | (100 MHz, CDCl₃) δ 146.2, 133.1, 133.1, 129.8, 129.6, 129.4, 125.0, 122.0, 91.1, 90.3, 30.3, 16.8 | rsc.org |

| HRMS | (EI) Calcd for C₁₆H₁₅ [M+H]⁺, 207.1168; found, 207.1162 | rsc.org |

In research, this compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, it has been prepared through the decarboxylative alkynylation of an alkynyl carboxylic acid with an arylsulfonyl hydrazide. rsc.org It has also been observed as a product in the selective hydrogenation of 1-ethynyl-4-(phenylethynyl)benzene, where the terminal alkyne is reduced to an ethyl group. researchgate.net The precursor, 1-Ethyl-4-ethynylbenzene (B1585293), is itself used in synthesis, for instance, in homocoupling reactions to form symmetrical 1,4-disubstituted 1,3-diynes. sigmaaldrich.com

Structure

2D Structure

3D Structure

属性

CAS 编号 |

29778-20-9 |

|---|---|

分子式 |

C16H14 |

分子量 |

206.28 g/mol |

IUPAC 名称 |

1-ethyl-4-(2-phenylethynyl)benzene |

InChI |

InChI=1S/C16H14/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h3-11H,2H2,1H3 |

InChI 键 |

IIHCBXLKRQANHA-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC=C(C=C1)C#CC2=CC=CC=C2 |

产品来源 |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 4 Phenylethynyl Benzene Derivatives

Reactions Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is the most reactive site in 1-Ethyl-4-(phenylethynyl)benzene, undergoing a variety of addition reactions.

Selective Hydrogenation of Alkyne Bonds to Olefins and Alkanes

The selective hydrogenation of the alkyne bond in diarylalkynes like this compound can yield either the corresponding (Z)- or (E)-alkene or the fully saturated alkane, depending on the catalyst and reaction conditions.

To Alkenes: The partial hydrogenation to an alkene is a common transformation. The use of specific catalysts is crucial for achieving high selectivity. For instance, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is well-known for the syn-hydrogenation of alkynes to yield (Z)-alkenes. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, typically result in the anti-hydrogenation to form (E)-alkenes.

To Alkanes: Complete hydrogenation to the corresponding alkane, 1-ethyl-4-(2-phenylethyl)benzene, can be achieved using more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. libretexts.org This reaction is generally exothermic and proceeds readily. libretexts.org Studies on the hydrogenation of the related compound 1,4-bis(phenylethynyl)benzene (B159325) have shown that the process is multi-step and can produce a range of intermediates. aip.org

| Product | Catalyst/Reagents | Stereochemistry |

| (Z)-1-Ethyl-4-styrylbenzene | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline), H₂ | syn-addition |

| (E)-1-Ethyl-4-styrylbenzene | Na, liquid NH₃ | anti-addition |

| 1-Ethyl-4-(2-phenylethyl)benzene | Pd/C or PtO₂, H₂ | Complete saturation |

Electrophilic and Nucleophilic Addition Reactions to the Triple Bond

The electron-rich triple bond of this compound is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: In electrophilic addition reactions, the alkyne acts as a nucleophile. The addition of hydrogen halides (HX) to unsymmetrical internal alkynes like this compound can lead to a mixture of regioisomers, as the stability of the resulting vinylic carbocation intermediates is similar. The reaction proceeds through the formation of a more stable carbocation, which is then attacked by the halide ion. chemistrysteps.com The addition of halogens (e.g., Br₂) proceeds through a cyclic halonium ion intermediate, typically resulting in anti-addition to give the dihaloalkene. libretexts.org

Nucleophilic Addition: Nucleophilic addition to alkynes is also possible, particularly with soft nucleophiles or when the alkyne is activated by an electron-withdrawing group. While the phenylethynyl group is not strongly activating, these reactions can be promoted by catalysts. The mechanism generally involves the attack of the nucleophile on one of the alkyne carbons, forming a vinylic carbanion which is then protonated. unacademy.com

Cycloaddition Reactions for Molecular Complexity Generation

The ethynyl moiety of this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful tool for the construction of complex cyclic and heterocyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. libretexts.org In this reaction, the alkyne reacts with a conjugated diene. Electron-withdrawing groups on the dienophile generally accelerate the reaction, while electron-donating groups on the diene are favorable. libretexts.org While the phenylethynyl group itself is not strongly electron-withdrawing, the reaction can be promoted under thermal or Lewis acid-catalyzed conditions to generate substituted cyclohexadiene derivatives, which can be further aromatized.

Functionalization Strategies for Aromatic and Aliphatic Substituents

The ethyl and phenyl groups of this compound can also be functionalized, although this generally requires more forcing conditions compared to reactions at the alkyne.

Aromatic Substitution: The two phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the substituents (the ethyl group is ortho-, para-directing and activating, while the phenylethynyl group is also generally considered ortho-, para-directing) will influence the position of the incoming electrophile.

Aliphatic Functionalization: The ethyl group offers a site for free-radical halogenation at the benzylic position, which can then be further elaborated through nucleophilic substitution reactions.

Oligomerization and Polymerization Pathways

The phenylethynyl group is a well-known reactive moiety for the formation of thermosetting polymers.

Thermal Polymerization and Cross-linking Mechanisms of Phenylethynyl End-Capped Systems

Phenylethynyl-terminated oligomers are highly valued for their applications in high-performance materials due to their ability to form highly cross-linked, thermally stable networks upon curing. mdpi.com The thermal curing process of phenylethynyl groups typically occurs at elevated temperatures, often around 350-400°C. mdpi.com The mechanism is complex and thought to involve a series of reactions including chain extension and cross-linking through the reaction of the ethynyl groups. This process does not release volatile by-products, which is a significant advantage in the processing of composite materials. mdpi.com The resulting cross-linked network provides exceptional thermal and oxidative stability, as well as excellent mechanical properties. mdpi.com

The curing reaction is believed to be initiated by the thermal activation of the ethynyl bond, leading to the formation of radical species. These radicals can then propagate through addition to other ethynyl groups, leading to the formation of a complex, highly cross-linked polymer network.

Controlled Synthesis of Conjugated Oligomers and Polymers

The synthesis of conjugated oligomers and polymers from this compound derivatives is a key area of research, driven by the potential applications of these materials in organic electronics and photonics. The phenylethynyl moiety provides a rigid and planar building block that can be polymerized through various controlled polymerization techniques to yield well-defined macromolecular structures.

One of the primary methods for the polymerization of diarylacetylene derivatives, such as this compound, is transition metal-catalyzed polymerization. Rhodium-based catalysts, for instance, have been effectively used for the polymerization of phenylacetylene (B144264) and its derivatives. These polymerizations can proceed via a coordination-insertion mechanism, which allows for control over the polymer's molecular weight and stereochemistry. While specific studies on the polymerization of this compound are not extensively documented in publicly available literature, the principles derived from the polymerization of similar monomers, like 1-phenyl-2-(trimethylsilyl)acetylene, are applicable chemicalbook.com. The polymerization of such diarylacetylenes can be initiated by various transition metal catalysts, leading to polymers with a polyacetylene backbone decorated with aromatic side groups chemicalbook.com.

Another relevant synthetic strategy is the oxidative coupling of terminal alkynes, a method that could be adapted for difunctional monomers derived from this compound to create conjugated polymers. Furthermore, the synthesis of well-defined conjugated oligomers and polymers can be achieved through iterative cross-coupling reactions, such as Sonogashira or Suzuki coupling, on appropriately functionalized monomers. For instance, the synthesis of various 1,4-bis(phenylethynyl)benzene derivatives has been reported, showcasing the utility of palladium-catalyzed cross-coupling reactions in constructing extended π-conjugated systems nih.gov. These methods offer precise control over the oligomer length and the incorporation of different functional groups.

The properties of the resulting conjugated polymers are highly dependent on their molecular weight, polydispersity, and the regularity of their structure. Control over these parameters is crucial for achieving desired electronic and optical properties. For example, well-defined conjugated polymers are known to exhibit enhanced charge carrier mobility and efficient luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) youtube.com. The ethyl group in this compound can enhance the solubility of the resulting polymers, which is a significant advantage for solution-based processing and device fabrication.

| Polymerization Method | Catalyst/Reagents | Monomer Type | Resulting Polymer Structure | Key Features |

| Transition Metal-Catalyzed Polymerization | Rhodium complexes, Palladium complexes | Diarylacetylenes | Poly(aryleneethynylene)s | Control over molecular weight and stereoregularity. |

| Oxidative Coupling | Copper salts, Oxygen | Terminal Diynes | Polydiynes | Formation of a highly conjugated backbone. |

| Cross-Coupling Polycondensation | Pd catalysts, Cu co-catalysts | Dihaloaromatics and Dialkynes | Poly(aryleneethynylene)s | Precise control over polymer structure and functionality. |

"Click Chemistry" Modifications and Their Influence on Chemical Behavior

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the modular synthesis and functionalization of complex molecules wikipedia.org. The internal alkyne of this compound is a suitable substrate for several click reactions, most notably the azide-alkyne Huisgen cycloaddition and the thiol-yne reaction. These modifications can significantly alter the chemical and physical properties of the parent molecule, introducing new functionalities and influencing its electronic behavior.

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. organic-chemistry.orgwikipedia.orgresearchgate.netnih.gov While the copper-catalyzed version (CuAAC) is highly efficient for terminal alkynes, the reaction with internal alkynes like this compound is more challenging and often results in a mixture of regioisomers. rsc.orgtaylorandfrancis.com However, the development of ruthenium-based catalysts has enabled the regioselective synthesis of 1,5-disubstituted triazoles from internal alkynes. nih.govacs.org The reaction of this compound with an organic azide in the presence of a suitable catalyst would yield a triazole-substituted derivative. The introduction of the triazole ring, a stable and polar heterocycle, can influence the molecule's solubility, electronic properties, and ability to coordinate with metal ions. For instance, the synthesis of fluorescent 4,5-bis(arylethynyl)-1,2,3-triazoles has been demonstrated, suggesting that such modifications could impart valuable optical properties to derivatives of this compound. nih.govmdpi.com

The thiol-yne reaction, the addition of a thiol across an alkyne, is another powerful click reaction that can be applied to this compound. wikipedia.orglscollege.ac.in This reaction can proceed via a radical-mediated or a nucleophilic mechanism, leading to the formation of vinyl sulfide (B99878) adducts. d-nb.info The reaction with internal alkynes is generally slower than with terminal alkynes but can be promoted by various catalysts or initiators. nih.gov The thiol-yne reaction can be used to introduce a wide variety of functional groups, depending on the structure of the thiol. This modification can impact the chemical behavior by, for example, introducing a site for further chemical reactions or by altering the electronic nature of the conjugated system. The resulting vinyl sulfides can also exhibit interesting properties, such as being responsive to external stimuli.

The influence of these click chemistry modifications on the chemical behavior of this compound is summarized in the table below.

| Click Reaction | Reactant | Catalyst/Initiator | Product | Influence on Chemical Behavior |

| Azide-Alkyne Huisgen Cycloaddition | Organic Azide | Copper(I) or Ruthenium complexes | 1,2,3-Triazole derivative | Introduces a stable, polar heterocyclic ring; can impart fluorescence; alters electronic properties and solubility. |

| Thiol-Yne Reaction | Thiol | Radical initiators or bases | Vinyl sulfide derivative | Introduces a sulfur-containing functional group; can be used for further functionalization; modifies the electronic structure of the conjugated system. |

Advanced Characterization and Spectroscopic Probes in Research on 1 Ethyl 4 Phenylethynyl Benzene

Spectroscopic Analysis for Mechanistic Elucidation and Structural Confirmation

Spectroscopic techniques are fundamental in confirming the synthesis of 1-Ethyl-4-(phenylethynyl)benzene and elucidating the mechanisms of its formation.

In-situ Monitoring Techniques for Chemical Transformations

While specific in-situ monitoring studies for the synthesis of this compound are not extensively detailed in the provided results, the synthesis of similar and related compounds often employs techniques like Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy in real-time. These methods would allow researchers to track the consumption of reactants, such as 1-ethyl-4-ethynylbenzene (B1585293), and the formation of the desired product, providing crucial kinetic and mechanistic data. The disappearance of the characteristic C-H stretching of the terminal alkyne in 1-ethyl-4-ethynylbenzene and the appearance of new aromatic signals corresponding to the coupled product could be monitored.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum would typically show:

A triplet and a quartet in the aliphatic region, corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group, respectively. The splitting pattern arises from the coupling between these adjacent groups.

A series of multiplets or distinct doublets in the aromatic region, corresponding to the protons on the two benzene (B151609) rings. The exact chemical shifts and coupling constants depend on the substitution pattern. A study reported the following ¹H NMR data for this compound in CDCl₃: δ 7.65–7.58 (m, 2H), 7.51 (d, J = 8.0 Hz, 2H), 7.37 (d, J = 6.8 Hz, 3H), 7.22 (d, J = 8.0 Hz, 2H), 2.72 (q, J = 7.6 Hz, 2H), 1.30 (t, J = 7.6 Hz, 3H). rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information about the carbon skeleton. Key signals for this compound include:

Peaks corresponding to the carbons of the ethyl group.

Signals for the quaternary alkyne carbons.

A set of signals for the aromatic carbons in both the ethyl-substituted and phenyl-substituted rings. One study reported the following ¹³C NMR data in CDCl₃: δ 146.2, 133.1, 133.1, 129.8, 129.6, 129.4, 125.0, 122.0, 91.1, 90.3, 30.3, 16.8. rsc.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity of protons and carbons within the molecule, providing definitive structural assignment.

Interactive Data Table: NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H | 7.65–7.58 | m | 2H (aromatic) | rsc.org | |

| ¹H | 7.51 | d | 8.0 | 2H (aromatic) | rsc.org |

| ¹H | 7.37 | d | 6.8 | 3H (aromatic) | rsc.org |

| ¹H | 7.22 | d | 8.0 | 2H (aromatic) | rsc.org |

| ¹H | 2.72 | q | 7.6 | 2H (CH₂) | rsc.org |

| ¹H | 1.30 | t | 7.6 | 3H (CH₃) | rsc.org |

| ¹³C | 146.2 | Aromatic C | rsc.org | ||

| ¹³C | 133.1 | Aromatic C | rsc.org | ||

| ¹³C | 129.8 | Aromatic C | rsc.org | ||

| ¹³C | 129.6 | Aromatic C | rsc.org | ||

| ¹³C | 129.4 | Aromatic C | rsc.org | ||

| ¹³C | 125.0 | Aromatic C | rsc.org | ||

| ¹³C | 122.0 | Aromatic C | rsc.org | ||

| ¹³C | 91.1 | Alkyne C | rsc.org | ||

| ¹³C | 90.3 | Alkyne C | rsc.org | ||

| ¹³C | 30.3 | CH₂ | rsc.org | ||

| ¹³C | 16.8 | CH₃ | rsc.org |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Vis absorption and fluorescence emission spectroscopy are powerful techniques to investigate the electronic properties of this compound. The extended π-conjugated system created by the phenylethynyl group is expected to give rise to distinct absorption and emission characteristics.

UV-Vis Absorption: The UV-Vis spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to electronic transitions from the ground state to excited states. For conjugated systems like this compound, these absorptions typically occur in the ultraviolet region. The position and intensity of the absorption bands provide insights into the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, related compounds like 1,4-bis(phenylethynyl)benzene (B159325) exhibit strong absorption peaks. nih.gov The absorption spectrum of phenols and anisoles, which are structurally related, show characteristic bands between 205 and 350 mμ. researchgate.net

Fluorescence Emission: Upon excitation with light of an appropriate wavelength, this compound may exhibit fluorescence, which is the emission of light as the molecule relaxes from an excited singlet state back to the ground state. The fluorescence spectrum is typically mirror-imaged to the absorption spectrum and is red-shifted (occurs at a longer wavelength). The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a key parameter that quantifies the efficiency of the emission process. The photophysical behavior of similar compounds has been studied, indicating that these types of molecules can be highly fluorescent. researchgate.net

Electrochemical Characterization for Energy Level Determination (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a widely used electrochemical technique to determine the HOMO and LUMO energy levels of a molecule. By measuring the oxidation and reduction potentials of this compound, one can estimate these crucial electronic parameters.

The oxidation potential is related to the HOMO level, representing the energy required to remove an electron from the molecule. The reduction potential is related to the LUMO level, indicating the energy gained when an electron is added to the molecule. These energy levels are critical in understanding the compound's potential for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The peak current density observed in cyclic voltammetry is dependent on several factors, including the number of electrons transferred, concentration, and the diffusion coefficient of the species. dtu.dk

X-ray Crystallography for Understanding Solid-State Structures and Supramolecular Organization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles.

This technique is also crucial for understanding how the molecules pack in the crystal lattice, which is governed by intermolecular forces such as van der Waals interactions and potential π-π stacking between the aromatic rings. The supramolecular organization can significantly influence the bulk properties of the material, including its optical and electronic characteristics. For example, the crystal structure of the related compound 1,4-bis(phenylethynyl)benzene has been determined. nih.gov

Probing Non-Linear Optical (NLO) Response through Z-scan Technique

The Z-scan technique is a powerful method for measuring the third-order non-linear optical (NLO) properties of materials, including non-linear absorption and non-linear refraction. ucf.edutaylorfrancis.com Materials with significant NLO properties are of great interest for applications in optical switching, optical limiting, and other photonic devices.

In a typical Z-scan experiment, a sample of this compound solution is moved along the propagation path (the z-axis) of a focused laser beam. The transmittance of the sample is measured as a function of its position.

Closed-aperture Z-scan: An aperture is placed before the detector, and the change in transmittance is measured. This configuration is sensitive to non-linear refraction (the Kerr effect), allowing for the determination of the non-linear refractive index (n₂). The sign of n₂ (positive for self-focusing, negative for self-defocusing) can be determined from the shape of the Z-scan trace. ucf.edu

Open-aperture Z-scan: The aperture is removed, and the measurement is sensitive to non-linear absorption, such as two-photon absorption or reverse saturable absorption.

The extended π-conjugated system in this compound suggests that it may exhibit a significant NLO response, making the Z-scan technique a critical tool for its characterization in this context. The third-order NLO properties of similar organic materials have been investigated using this method. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 1 Ethyl 4 Phenylethynyl Benzene and Analogues

Electronic Structure Calculations for Molecular Properties and Reactivity

Electronic structure calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods map the distribution of electrons within a molecule, which in turn determines its properties and reactivity.

Density Functional Theory (DFT) Studies on Electronic Properties, Homo-Lumo Gaps, and Reaction Energetics

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of phenylethynylbenzene derivatives due to its balance of accuracy and computational cost. rsc.org DFT calculations are used to optimize molecular geometries and predict a variety of electronic characteristics.

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps to determine a molecule's electronic and optical properties, as well as its kinetic stability and chemical reactivity. rsc.org For analogues of 1-ethyl-4-(phenylethynyl)benzene, DFT calculations, often using the B3LYP functional with a 6-31G** basis set, have been employed to determine these energy gaps. nih.gov For instance, in a study of 1,5-benzodiazepin derivatives, the HOMO-LUMO gap for the parent molecule was found to be significantly different from its derivatives, with gaps for the derivatives ranging from 3.38 to 4.01 eV. nih.gov This demonstrates how substitutions on the phenyl rings can tune the electronic properties.

DFT is also instrumental in evaluating reaction energetics. For example, studies on the reaction of benzene (B151609) with the hydroxyl radical (OH·) have used various DFT functionals to calculate the energies of reactants, products, and transition states. acs.org Methods like B3LYP, BH&HLYP, and MPW1K have shown good performance in predicting the exothermicity of the addition of OH· to benzene. acs.org Such calculations are vital for understanding reaction mechanisms and predicting the feasibility of chemical transformations.

Table 1: Comparison of DFT Functionals for Benzene + OH· Reaction Energetics Energetics in kcal/mol with the 6-31+G** basis set. acs.org

| Functional | Addition (ΔE) | Addition (E†) | Abstraction (ΔE) | Abstraction (E†) |

|---|---|---|---|---|

| High-level ab initio | -(13-19) | -1 - +3 | -(3-5.5) | ~3 |

| B3LYP | -18.0 | - | -4.7 | 3.2 |

| BH&HLYP | -14.7 | 7.1 | +1.4 | 12.0 |

| MPW1K | -16.7 | 4.2 | -3.1 | 5.4 |

| M05-2X | -20.9 | 4.9 | -2.2 | 6.3 |

| PBE0 | -23.3 | - | -10.0 | 4.1 |

| PBEPBE | -31.5 | - | -19.1 | - |

Ab Initio Methods for High-Accuracy Predictions of Electronic and Geometric Structures

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, offer higher accuracy for predicting electronic and geometric structures, albeit at a greater computational expense. High-level ab initio calculations, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), serve as benchmarks for calibrating more approximate methods like DFT. acs.org For the benzene and OH· reaction, high-level calculations have provided reference values for reaction energies and barrier heights, showing, for example, that the abstraction process is exothermic by 3-5.5 kcal/mol. acs.org These accurate predictions are essential for systems where experimental data is scarce or difficult to obtain.

Prediction and Analysis of Optoelectronic Properties and Charge Transfer Characteristics

Computational methods are powerful tools for predicting the optoelectronic properties of molecules like this compound. These properties are critical for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Time-Dependent DFT (TD-DFT) is a common method for studying electronic excitations and predicting absorption spectra. nih.gov For analogues, studies have shown that absorption peaks can be attributed to π to π* transitions. nih.gov The distribution of HOMO and LUMO across the molecule provides insight into charge transfer characteristics. For example, in some derivatives, the HOMO may be localized on one part of the molecule (e.g., a benzene ring and its substituents), while the LUMO is spread across the entire conjugated system. nih.gov This spatial separation of orbitals is indicative of intramolecular charge transfer upon excitation, a desirable property for many optoelectronic applications. Studies on 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) have delved into its photophysical properties, which are distinct from smaller related molecules, highlighting the importance of the extended π-conjugation. nih.gov

Conformational Analysis and Influence of Structural/Electronic Factors on Molecular Geometry

The three-dimensional shape, or conformation, of a molecule significantly impacts its properties. For extended, somewhat flexible molecules like this compound, understanding the preferred conformations and the energy barriers between them is crucial.

Computational studies on the analogue 1,4-bis(phenylethynyl)benzene (BPEB) have identified two significant large-amplitude torsional motions: an out-of-phase and an in-phase twisting of the terminal phenyl rings. nih.gov The energy difference between the planar and perpendicular conformations is a measure of the strength of the π-electron conjugation. nih.gov In substituted 1,4-bis(phenylethynyl)benzene derivatives, the length of alkyl chains and the presence of fluorine atoms have been shown to greatly influence the melting and clearing points, which are indicators of the stability of different liquid crystal phases. mdpi.com For example, longer alkyl chains (C4 and C5) on BPEB derivatives were found to decrease both melting and clearing points compared to shorter chains (C2 and C3). mdpi.com This demonstrates that even subtle structural changes can have a significant impact on the macroscopic properties, which are rooted in the molecular geometry and intermolecular forces.

Reaction Pathway Modeling and Transition State Analysis

Understanding the precise mechanism of a chemical reaction is key to controlling its outcome. Computational chemistry allows for the detailed modeling of reaction pathways and the characterization of high-energy transition states that are fleeting and difficult to observe experimentally.

Kinetic modeling of the oxidation of ethylbenzene (B125841), a structural analogue, has been used to establish a simplified reaction network of key elementary reactions. rsc.org Through this modeling, reaction rate constants and activation energies can be determined, providing a quantitative understanding of the reaction dynamics. rsc.org Such studies have identified the rate-determining step in ethylbenzene oxidation to be the homolytic cleavage of peroxide. rsc.org Furthermore, the model can predict the distribution of products, such as acetophenone (B1666503) and 1-phenylethanol, and how their ratios are influenced by reaction conditions. rsc.org In studies of benzene reacting with OH radicals, DFT calculations have been used to map the potential energy surface, identifying transition states for both addition and abstraction pathways and calculating the energy barriers associated with them. acs.org

Molecular Dynamics Simulations for Intermolecular Interactions and Supramolecular Assemblies

While quantum mechanical calculations are excellent for describing individual molecules, Molecular Dynamics (MD) simulations are better suited for studying the behavior of large ensembles of molecules and their collective interactions over time. MD simulations use classical mechanics to model the movements of atoms and molecules, providing insight into the formation of larger structures and the dynamics of condensed phases. semanticscholar.org

For π-conjugated systems like phenylethynylbenzenes, MD simulations can predict how molecules pack in a crystal, how they self-assemble in solution, and the nature of the intermolecular forces that govern these processes. rsc.orggatech.edu These forces include π-π stacking, hydrogen bonds, and van der Waals interactions. nih.govrsc.org Simulations of liquid benzene, for instance, have been used to test various force fields and have shown that nearest-neighbor molecules tend to adopt a perpendicular orientation. semanticscholar.org MD simulations are also crucial for understanding the structure-property relationships in organic electronic materials, as charge transport is highly dependent on the molecular arrangement and π-orbital overlap between adjacent chains. acs.org By simulating the self-assembly process, researchers can gain insights into how to design molecules that form well-ordered supramolecular structures, which is essential for optimizing the performance of organic electronic devices. illinois.edutue.nl

Applications and Design Principles in Advanced Materials Science

Precursors for Optoelectronic Devices and Materials

1-Ethyl-4-(phenylethynyl)benzene, with its rigid, linear, and conjugated structure, is a promising candidate for a variety of applications in optoelectronic devices and materials. Its utility stems from the ability to tailor its electronic and photophysical properties through chemical modification.

Design of Nonlinear Optical (NLO) Active Materials

The design of molecules with significant nonlinear optical (NLO) properties is a key area in materials science, with applications in optical data storage, frequency conversion, and optical computing. The NLO response of a material is intrinsically linked to its molecular structure. For organic molecules, a large first hyperpolarizability (β), a measure of the second-order NLO response, is often achieved in systems with a π-conjugated backbone substituted with electron-donating (D) and electron-accepting (A) groups. This D-π-A motif creates an asymmetric electronic distribution that can be easily polarized by an external electric field.

While this compound itself is a symmetrical molecule, it serves as an excellent scaffold for the development of NLO-active materials. The introduction of donor and acceptor groups at the termini of the phenylethynylbenzene core can induce a significant NLO response. The ethyl group acts as a weak electron donor, and its presence can be a starting point for creating more complex D-π-A structures.

A critical factor in the design of NLO materials is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretically, a smaller energy gap is generally associated with a better NLO performance, as it facilitates the electronic transitions from the ground state to the excited state. researchgate.net For instance, in a study of 4-phenylethylene derivatives, it was observed that a smaller HOMO-LUMO energy gap correlated with enhanced NLO properties. researchgate.net The π-conjugated system of this compound provides a framework where the HOMO-LUMO gap can be effectively tuned by the addition of suitable functional groups.

Furthermore, the bond length alternation (BLA), the difference in length between adjacent carbon-carbon single and double/triple bonds along the π-conjugated path, is another crucial parameter. Optimal NLO properties are often found in molecules with a specific, intermediate BLA. In a study of 1,4-dithiafulvene-based NLO-phores, compounds with close to optimal BLA values were shown to exhibit maximized first molecular hyperpolarizability. nih.gov The rigid backbone of this compound provides a well-defined conjugated path where BLA can be systematically modified through substitution.

Development of Fluorescent and Phosphorescent Emitters in Organic Electronics

The phenylethynylbenzene core is a well-known fluorophore, and its derivatives are extensively studied for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The photophysical properties of these materials, such as their absorption and emission wavelengths, fluorescence quantum yield (Φf), and excited-state lifetime, are highly dependent on their molecular structure.

A closely related compound, 1,4-bis(phenylethynyl)benzene (B159325) (BPEB), serves as a valuable model for understanding the photophysical behavior of this class of materials. Studies on BPEB have shown that it behaves in a conventional manner in solution, with emission occurring from the lowest vibrational level of the first excited singlet state. nih.govworktribe.com Importantly, there is no evidence of aggregation-induced quenching in cyclohexane (B81311) solution over a wide concentration range, which is a desirable characteristic for solution-processed devices. nih.govworktribe.com However, in low-temperature glasses, inhomogeneous fluorescence behavior has been observed, indicating that the local environment can influence the emissive properties. nih.gov

The position of substituents on the phenylethynylbenzene framework plays a critical role in determining the optical properties. Research on binaphthyl derivatives with phenylethynyl groups has demonstrated that the extension of the π-system is highly dependent on the substitution pattern. nih.govchemrxiv.org For example, introducing phenylethynyl groups along the axis of the naphthalene (B1677914) linkage resulted in longer absorption and emission wavelengths and higher fluorescence quantum yields. nih.govchemrxiv.org This principle can be directly applied to the design of emitters based on this compound, where strategic placement of additional substituents can be used to tune the emission color and efficiency. The ethyl group on the this compound molecule can also influence the solid-state packing, which in turn affects the solid-state fluorescence properties.

Crossed-dipolar π-stacking, where the long axes of adjacent molecules are nearly perpendicular, has been identified as an effective strategy to prevent the decrease in luminescence efficiency in the condensed phase. acs.org This type of packing can be encouraged by specific intermolecular interactions, such as hydrogen bonding, and can lead to materials with high solid-state fluorescence. acs.org

Organic Semiconductors and Charge Transport Materials

The extended π-conjugation in this compound makes it a potential candidate for use as an organic semiconductor. Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is critically dependent on the charge carrier mobility of the semiconductor material.

The molecular structure of an organic semiconductor dictates its charge transport properties. For efficient charge transport, a high degree of molecular ordering and strong intermolecular electronic coupling are required. The planar and rigid nature of the phenylethynylbenzene core is conducive to forming ordered structures through π-π stacking, which facilitates the hopping of charge carriers between adjacent molecules.

Building Blocks for Conjugated Polymer Networks and High-Performance Thermosets

The rigid-rod like structure of this compound makes it an excellent building block, or monomer, for the synthesis of conjugated polymers and high-performance thermosets. These materials are of interest for applications requiring high thermal stability, mechanical strength, and specific electronic or optical properties.

The terminal acetylene (B1199291) group on the related compound, 1-ethyl-4-ethynylbenzene (B1585293), is a versatile functional group for polymerization reactions. It can undergo homocoupling reactions in the presence of a copper(I) chloride catalyst and an oxidant like air to form symmetrical 1,4-disubstituted 1,3-diynes. sigmaaldrich.com This reactivity allows for the creation of extended conjugated systems. Furthermore, 1-ethyl-4-ethynylbenzene can be used in the synthesis of more complex molecules, such as substituted triazines, demonstrating its utility as a versatile synthon. sigmaaldrich.com

The synthesis of conjugated polymers often involves numerous steps and can generate significant waste. Therefore, there is a focus on developing simpler and more efficient synthetic routes. kennesaw.edu While not directly demonstrated for this compound, the principles of simplifying synthetic complexity by using readily available starting materials are broadly applicable. kennesaw.edu The Sonogashira coupling reaction, a key method for forming carbon-carbon bonds between sp and sp2 hybridized carbons, is a common strategy for synthesizing phenylethynyl-containing molecules and polymers. nih.govchemrxiv.org

Supramolecular Chemistry and Self-Assembly Phenomena

The non-covalent interactions between molecules, such as halogen bonding and π-π stacking, are powerful tools for controlling the self-assembly of molecules into well-defined supramolecular architectures. The resulting structures can have unique properties that are not present in the individual molecules.

Halogen Bonding and π-π Stacking Interactions in Directed Assembly

Halogen Bonding:

Halogen bonding is a non-covalent interaction between a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). ethz.chnih.govnih.gov This interaction is directional and can be used to control the orientation of molecules in the solid state. In the context of phenylethynylbenzene derivatives, introducing a halogen atom, particularly iodine, onto the ethynyl (B1212043) group or the phenyl rings can lead to strong and specific halogen bonding interactions.

Systematic studies of (iodoethynyl)benzene (B1606193) derivatives have shown that they form halogen bonds with Lewis bases like quinuclidine (B89598) in solution. ethz.chnih.gov The strength of this interaction can be tuned by changing the electronic properties of the substituents on the benzene (B151609) ring, with a strong linear free-energy relationship observed with the Hammett parameter σpara. ethz.chnih.gov This predictability makes halogen bonding a reliable tool for crystal engineering. In the solid state, iodoethynylbenzene derivatives exhibit a variety of packing motifs driven by halogen bonding. ethz.ch

π-π Stacking Interactions:

The aromatic rings in this compound are prone to π-π stacking interactions, where the π-electron clouds of adjacent rings interact attractively. libretexts.org These interactions are a combination of dispersion and electrostatic forces and are crucial in determining the packing of aromatic molecules in crystals and the structure of polymers. libretexts.orgnih.govnih.gov

The nature of π-π stacking can be influenced by substituents on the aromatic rings. Computational studies on substituted benzene dimers have shown that substituent effects are due to direct interactions of the substituents with the unsubstituted benzene ring. comporgchem.com The binding energy in these dimers is influenced by both electrostatic interactions and dispersion forces. comporgchem.com

In derivatives of 1,4-bis(phenylethynyl)benzene, π-stacking can lead to the formation of extended, ordered structures. acs.org The relative orientation of the stacked molecules, such as cofacial or slipped-stack arrangements, has a significant impact on the electronic and optical properties of the material. For example, crossed-dipole stacking has been shown to be an efficient configuration for preserving luminescence in the solid state. acs.org The interplay between halogen bonding and π-π stacking can be used to create complex and functional supramolecular assemblies with tailored properties for advanced materials applications.

Formation of Helical Assemblies and Liquid Crystalline Phases

The rigid, linear structure of the tolane (diphenylacetylene) core, which is central to this compound, makes it a valuable building block for liquid crystalline materials. While direct studies on the mesomorphic properties of this compound are not extensively documented, the behavior of its parent and analogous compounds, such as 1,4-bis(phenylethynyl)benzene (BPEB) derivatives, provides significant insight. The introduction of terminal alkyl groups is a well-established strategy for inducing and modifying liquid crystalline behavior in rod-like molecules.

Research on a variety of BPEB derivatives has shown that the length and nature of terminal alkyl or alkoxy chains play a crucial role in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures. nih.govresearchgate.net For instance, in one study on 1-[(4′-alkoxy)phenylethynyl]-4-(phenylethynyl)benzenes, shorter alkoxy chains favored the formation of nematic phases, while longer chains stabilized smectic phases. rsc.org The ethyl group in this compound, being a short alkyl chain, would be expected to influence the molecular packing and intermolecular interactions, potentially leading to nematic liquid crystal phases. These phases are characterized by long-range orientational order of the molecules, but no long-range positional order.

The formation of these ordered phases is a result of self-assembly, a process driven by non-covalent interactions such as π–π stacking of the aromatic rings and van der Waals forces between the molecular components. lookchem.commdpi.com For tolane derivatives, particularly those with donor-acceptor groups, these interactions can lead to the formation of various micro- and nanostructures, including ribbons and rods. lookchem.com

While this compound is achiral and would not form helical assemblies on its own, it can be a component in chiral liquid crystal systems. The introduction of a chiral dopant into a nematic phase formed by achiral molecules like tolane derivatives can induce a helical superstructure, leading to the formation of a chiral nematic (cholesteric) or even a blue phase. nih.govresearchgate.netsigmaaldrich.com Blue phases are highly ordered, three-dimensional cubic defect structures that exist between the cholesteric and isotropic liquid phases in highly chiral liquid crystals. sigmaaldrich.comresearchgate.net

Table 1: Phase Transition Temperatures of Selected Alkoxy-Substituted 1,4-Bis(phenylethynyl)benzene Derivatives (5a-d)

This table illustrates the influence of terminal chain length on the liquid crystalline properties of compounds structurally related to this compound. The data is for the series 1-[(4′-alkoxy)phenylethynyl]-4-(phenylethynyl)benzenes.

| Compound | Alkoxy Chain | Melting Point (°C) | Clearing Point (°C) | Mesophase Type |

|---|---|---|---|---|

| 5a | n-C4H9O | 124.5 | 144.1 | Nematic |

| 5b | n-C6H13O | 105.7 | 146.9 | Nematic |

| 5c | n-C9H19O | 96.5 | 143.2 | Nematic, Smectic B |

| 5d | n-C12H25O | 98.9 | 140.0 | Nematic, Smectic B |

Functional Materials for Specific Environmental Applications (e.g., Hydrogen Scavengers)

The unsaturated carbon-carbon triple bond within the phenylethynyl moiety of this compound provides a reactive site for addition reactions, most notably hydrogenation. This reactivity is the basis for its potential application as a hydrogen scavenger. Hydrogen scavengers are materials designed to irreversibly capture and remove hydrogen gas from sealed environments, which is critical in preventing pressure buildup and material degradation in various applications.

The efficacy of the diphenylacetylene (B1204595) framework as a hydrogen getter has been demonstrated through extensive studies on the closely related compound 1,4-bis(phenylethynyl)benzene (BPEB), also known as DEB. When BPEB is combined with a palladium-on-carbon (Pd/C) catalyst, it effectively removes hydrogen gas by catalytic hydrogenation of the two alkyne groups. mdpi.com This process converts the triple bonds into double and subsequently single bonds, permanently sequestering the hydrogen.

Given that this compound shares the same reactive phenylethynyl core, it is projected to function as a hydrogen scavenger through an analogous mechanism. The hydrogenation reaction would proceed at the acetylene linkage, converting this compound into 1-Ethyl-4-(phenylethenyl)benzene and subsequently to 1-Ethyl-4-(phenylethyl)benzene. The presence of the ethyl group is not expected to inhibit the fundamental hydrogenation process at the alkyne unit. The primary advantage of using such organic getters is their ability to be incorporated into polymer matrices, creating flexible and processable scavenger materials. mdpi.com

Table 2: Hydrogenation Products of Diphenylacetylene Framework

This table shows the progressive hydrogenation of the core structure found in this compound, illustrating the mechanism of hydrogen scavenging.

| Reactant | Reaction | Product | Hydrogen Consumed |

|---|---|---|---|

| Diphenylacetylene | + H2 | Stilbene | 1 mole |

| Stilbene | + H2 | Bibenzyl | 1 mole |

| Total Reaction | + 2H2 | 2 moles |

Development of Chemical Sensors and Probes

The rigid, conjugated π-system of the tolane skeleton in this compound endows it with specific photophysical properties, such as fluorescence, that are foundational for the development of chemical sensors and probes. While tolane itself can be non-fluorescent in solution due to internal conversion processes, appropriate substitution can lead to molecules with strong emissions. rsc.org These emissions can be sensitive to the molecule's local microenvironment, including polarity and rigidity. researchgate.net

Although this compound has not been specifically reported as a chemical sensor, its structure represents a key building block for creating more complex sensor molecules. Tolane derivatives are often used as the core fluorophore in "turn-on" or "turn-off" fluorescent probes. nih.gov In a typical design, a recognition element (receptor) is attached to the tolane fluorophore. Binding of a specific analyte to the receptor can cause a conformational change or an electronic perturbation that either enhances ("turns on") or quenches ("turns off") the fluorescence, providing a detectable signal. nih.gov

For example, tolane derivatives have been incorporated into peptide nucleic acids (PNA) for the detection of single nucleotide polymorphisms in DNA sequences. nih.gov Furthermore, the introduction of donor and acceptor groups at opposite ends of the tolane structure (a "push-pull" system) can create molecules whose fluorescence is highly sensitive to solvent polarity, making them useful as environmental probes. rsc.org The this compound molecule could serve as a precursor in the synthesis of such advanced sensor systems, where the ethyl group could be further functionalized or simply serve to tune the solubility and solid-state packing of the final sensor molecule.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H14 | lookchem.com |

| Molecular Weight | 206.287 g/mol | lookchem.com |

| CAS Number | 29778-20-9 | lookchem.com |

| Appearance | Not Available | lookchem.com |

| Boiling Point | Not Available | lookchem.com |

| Melting Point | Not Available | lookchem.com |

Future Research Directions and Emerging Paradigms for 1 Ethyl 4 Phenylethynyl Benzene

Exploration of Novel Synthetic Methodologies Towards Complex Architectures

The rigid, linear scaffold of 1-Ethyl-4-(phenylethynyl)benzene makes it an ideal building block for the construction of intricate, higher-order molecular structures. Future research is poised to move beyond traditional cross-coupling methods to explore novel synthetic strategies that enable the precise assembly of complex, multidimensional architectures.

Furthermore, the principles of acetylene (B1199291) scaffolding, which have been successfully employed to create bicyclic phenyl-ethynyl architectures, can be extended to this compound. These strategies involve the use of orthogonal protecting groups to control the sequential formation of multiple acetylene linkages, leading to the construction of macrocyclic and cage-like structures with well-defined three-dimensional geometries.

Investigation of Unconventional Reactivity and Catalysis with Arylethynyl Systems

The phenylethynyl moiety within this compound offers a rich landscape for exploring unconventional reactivity and catalysis. Future investigations will likely focus on harnessing the unique electronic and steric properties of this functional group to drive novel chemical transformations.

A key area of interest is the study of the phenylethynyl radical and its corresponding cation. Understanding the fundamental reactivity of these transient intermediates is crucial for developing new synthetic applications. Research in this area can provide insights into reaction mechanisms relevant to combustion, astrochemistry, and catalysis.

In the realm of catalysis, the development of novel catalytic systems for reactions involving arylethynyl compounds is a major focus. While palladium-catalyzed reactions like the Sonogashira coupling are well-established, there is a continuous drive to develop more sustainable and efficient catalysts. This includes the exploration of catalysts based on more abundant and less expensive metals, as well as the development of heterogeneous catalysts that can be easily recovered and reused.

Integration into Hybrid Material Systems and Nanostructures

The unique photophysical and electronic properties of the phenylethynyl group make this compound an attractive component for the development of advanced functional materials. Future research will increasingly focus on integrating this molecule into hybrid material systems and nanostructures to create materials with tailored properties.

One exciting avenue is the incorporation of this compound and its derivatives into liquid crystal formulations. The rigid rod-like structure of these molecules can enhance the thermal and optical properties of liquid crystal mixtures. For example, derivatives of 1,4-bis(phenylethynyl)benzene (B159325) have been shown to exhibit a wide nematic phase temperature range and high optical anisotropy, making them valuable components for blue phase liquid crystals used in advanced display technologies. nih.govnih.govdntb.gov.uamdpi.com

Furthermore, the fluorescent properties of arylethynyl compounds can be exploited in the design of chemical sensors. By functionalizing the this compound core with specific recognition units, it is possible to create sensors that exhibit a change in fluorescence upon binding to a target analyte. This approach has been demonstrated with derivatives of 1,4-bis(phenylethynyl)benzene for the detection of various analytes.

The integration of this compound into metal-organic frameworks (MOFs) represents another promising research direction. The porous nature of MOFs, combined with the functional properties of the arylethynyl linker, can lead to materials with applications in gas storage, separation, and catalysis.

Advancements in Sustainable and Scalable Production Methods for Industrial Relevance

For this compound to find widespread industrial application, the development of sustainable and scalable production methods is paramount. Future research in this area will focus on moving away from traditional batch processes towards more efficient and environmentally friendly continuous flow manufacturing.

Flow chemistry offers several advantages for the synthesis of fine chemicals, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control. uc.pt The development of continuous flow processes for Sonogashira and other coupling reactions will be crucial for the large-scale production of this compound and related compounds.

In addition to process intensification, the principles of green chemistry will play a central role in the future of arylethynyl compound synthesis. This includes the use of greener solvents, the development of catalyst systems that operate under milder conditions, and the design of one-pot reactions that minimize waste generation. researchgate.net One-pot procedures for the synthesis of unsymmetrical diarylalkynes, for example, reduce the number of synthetic steps and purification procedures, leading to a more sustainable process. organic-chemistry.orgacs.org

Biocatalysis also presents a promising, albeit challenging, avenue for the sustainable synthesis of arylethynyl compounds. While the enzymatic synthesis of such molecules is currently in its nascent stages, the development of novel enzymes or the engineering of existing ones could provide a highly selective and environmentally benign route to this compound and its derivatives. Research into one-pot chemo-biocatalytic systems, combining the efficiency of chemical catalysts with the selectivity of enzymes, could also pave the way for innovative and sustainable synthetic processes. abo.fi

常见问题

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 1-Ethyl-4-(phenylethynyl)benzene, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via Sonogashira coupling, involving halogenated benzene derivatives and terminal alkynes. For example, palladium-catalyzed cross-coupling between 1-ethyl-4-iodobenzene and phenylacetylene under inert atmospheres (e.g., nitrogen) achieves high yields. Reaction optimization includes controlling temperature (60–80°C), solvent selection (THF or DMF), and catalyst loading (1–5 mol% Pd) . Post-synthesis purification employs column chromatography with gradients of hexane/ethyl acetate .

Q. How is the molecular structure of this compound experimentally validated?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions and confirms ethynyl bonding. For instance, ¹H-NMR peaks at δ 7.38–7.56 ppm (aromatic protons) and δ 2.4–3.1 ppm (ethyl group) are characteristic . X-ray crystallography provides definitive bond-length data (e.g., C≡C bond ~1.20 Å), while Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular weight (e.g., m/z = 196 for related fluorinated analogs) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use fume hoods to avoid inhalation, and wear nitrile gloves and safety goggles to prevent skin/eye contact. Store the compound at 2–8°C in airtight containers. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation .

Advanced Research Questions

Q. What reaction mechanisms govern the cyclization of phenylethynyl-substituted benzenes under gas-phase conditions?

- Methodology : Crossed molecular beam experiments reveal barrierless addition of phenylethynyl radicals to aromatic rings, forming intermediates that undergo cyclization and hydrogen elimination. For example, phenanthrene derivatives form via sequential hydrogen migration and aromatization steps. These pathways are validated through density functional theory (DFT) calculations, which predict exoergic reaction energetics (~-20 kcal/mol) .

Q. How do computational models predict the electronic properties and reactivity of this compound?

- Methodology : DFT simulations (e.g., B3LYP/6-311+G(d,p)) calculate frontier molecular orbitals to assess electron-rich ethynyl sites. For instance, HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity toward electrophiles. Solvent effects are modeled using the Polarizable Continuum Model (PCM), showing enhanced solubility in non-polar solvents .

Q. What contradictions exist in reported reaction outcomes for phenylethynyl-substituted benzenes, and how are they resolved?

- Methodology : Discrepancies in cyclization vs. addition-elimination pathways arise from collision energy variations. Single-collision experiments (e.g., using Ne/He carrier gases) demonstrate that low energies favor cyclization (phenanthrene formation), while higher energies promote non-cyclized byproducts. Kinetic isotope effects (e.g., C₆D₆ vs. C₆H₆) further validate mechanistic hypotheses .

Q. How do substituent effects (e.g., ethyl vs. fluoro groups) modulate the compound’s electronic and steric properties?

- Methodology : Comparative studies using Hammett constants (σ⁺) show electron-donating ethyl groups increase aromatic ring electron density, enhancing electrophilic substitution rates. In contrast, electron-withdrawing groups (e.g., -F) reduce reactivity. Steric effects are quantified via X-ray-derived torsion angles, revealing hindered rotation in bulkier analogs .

Key Research Findings

- Cyclization Pathways : Gas-phase reactions under single-collision conditions yield phenanthrene derivatives via barrierless mechanisms, relevant to interstellar PAH formation .

- Stereoelectronic Effects : Ethyl groups enhance electron density at the ethynyl site, favoring nucleophilic attack in cross-coupling reactions .

- Safety : Acute toxicity (H302) and respiratory irritation (H335) necessitate stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。